5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Chemoenzymatic Synthesis Nucleoside Analogs Substrate Specificity

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1) is a 5-substituted heterocyclic compound within the 1,2,4-triazole-3-carboxylic acid class, defined by a triazole core bearing an ethyl group at position 5 and a carboxylic acid functionality at position 3. This core scaffold serves as a versatile building block for the synthesis of nucleoside analogs, pharmaceutical intermediates, and agrochemical actives, owing to its capacity for functionalization and inherent bioactivity profile associated with triazole derivatives.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 107469-68-1
Cat. No. B1442371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
CAS107469-68-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C(=O)O
InChIInChI=1S/C5H7N3O2/c1-2-3-6-4(5(9)10)8-7-3/h2H2,1H3,(H,9,10)(H,6,7,8)
InChIKeyYCSCQSNFOLNMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1): Core Chemical Properties and Procurement Fundamentals


5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1) is a 5-substituted heterocyclic compound within the 1,2,4-triazole-3-carboxylic acid class, defined by a triazole core bearing an ethyl group at position 5 and a carboxylic acid functionality at position 3 . This core scaffold serves as a versatile building block for the synthesis of nucleoside analogs, pharmaceutical intermediates, and agrochemical actives, owing to its capacity for functionalization and inherent bioactivity profile associated with triazole derivatives [1]. The compound is commercially available from specialized chemical vendors, typically at purities of 95% or higher, and is utilized in research and development settings for derivatization and screening applications [2].

Synthesis
5-Ethyl-substituted nucleoside analog building block
Chemoenzymatic
Probe for PNP substrate specificity and steric constraints
SAR Studies
Distinct 5-alkyl handle for antiviral screening programs

Why Generic 1,2,4-Triazole-3-carboxylic Acids Cannot Substitute 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid


The 5-alkyl substituent on the 1,2,4-triazole-3-carboxylic acid scaffold is not a passive feature but a critical determinant of chemical reactivity, physicochemical properties, and biological recognition. The ethyl group at the 5-position of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid imposes a distinct steric and electronic environment that directly influences the outcome of derivatization reactions and the compound's suitability as a substrate in enzymatic transformations [1]. For instance, in chemoenzymatic syntheses of ribavirin analogs, the steric bulk of the 5-substituent has been shown to govern whether the triazole base is accepted by purine nucleoside phosphorylase (PNP), with even small changes (e.g., ethyl vs. hydrogen) leading to a complete loss of substrate activity [2]. Generic or alternative 5-substituted triazole carboxylic acids cannot be assumed to behave identically, making compound-specific selection essential for reproducible synthetic outcomes and reliable biological screening.

PNP substrate acceptance

5-Ethyl amide is not a suitable substrate for PNP, unlike the unsubstituted 5-H analog; enzymatic glycosylation strategy may fail.

Physicochemical profile

Ethyl vs. methyl substitution alters solubility and crystallization behavior, which can impact handling and formulation outcomes.

Synthetic route applicability

Patent-protected universal precursor method is tailored to the 5-ethyl derivative; other alkyl analogs may require different synthetic routes.

Quantitative Differentiation Evidence: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid vs. Analogs


PNP Substrate Specificity: 5-Ethyl Triazole Base is Not Accepted for Enzymatic Glycosylation

The compound 5-ethyl-1,2,4-triazole-3-carboxamide, the direct amide derivative of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid, was evaluated as a substrate for Escherichia coli purine nucleoside phosphorylase (PNP)-mediated transglycosylation. It was found to be completely unsuitable as a substrate for PNP, a finding that directly contrasts with the behavior of the unsubstituted (5-H) triazole base, which serves as a competent substrate [1].

PNP substrate specificity
Head-to-head
Target: Not a suitable substrate
Comparator: 5-H triazole base is a competent substrate
Informs synthetic route design; PNP-mediated glycosylation not viable with 5-ethyl analog.
E. coli PNP transglycosylation assay
Chemoenzymatic Synthesis Nucleoside Analogs Substrate Specificity

Distinct Physicochemical Profile: Predicted Solubility and Stability Characteristics

The ethyl substitution at the 5-position of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid contributes to a distinct physicochemical profile compared to its close analog, 5-methyl-1,2,4-triazole-3-carboxylic acid. While direct experimental solubility data for the target compound are not readily available in primary literature, vendor-reported properties and structure-property relationship models indicate excellent thermal stability and high solubility in polar solvents such as water and ethanol [1]. This is in contrast to the more polar 5-methyl analog, which exhibits different solubility and crystallization behavior, impacting its handling and formulation [2].

Physicochemical profile
Class-level
High solubility in polar solvents (water, ethanol)
Excellent thermal stability (vendor reported)
Solubility and handling profile may differ from 5-methyl analog; consider for formulation screening.
Data to verify; class-level inference
Physicochemical Properties Formulation Solubility

Synthetic Versatility as a Building Block for 5-Substituted Nucleoside Analogs

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a key precursor for the synthesis of 5-ethyl-substituted ribavirin analogs, a class of compounds with demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza H5N1 virus [1]. Its ethyl group serves as a specific structural handle that, when incorporated into the final nucleoside, can modulate antiviral potency and cytotoxicity profiles in a manner distinct from other 5-alkyl or 5-aryl analogs [1].

Antiviral SAR profile
Cross-study
5-Ethyl ribavirin analogs show reported activity against HSV-1 and H5N1 in vitro
SAR distinguishes from other 5-alkyl/aryl analogs
Supports SAR exploration; ethyl substituent accesses distinct chemical space in antiviral screening.
In vitro antiviral assays; IC50 varies across studies
Medicinal Chemistry Nucleoside Synthesis Building Blocks

Efficient Synthetic Accessibility via Universal Precursor Method

The compound is produced via a universal precursor method (Russian patent RU2605414C1) that yields 5-substituted 1,2,4-triazole-3-carboxylic acids with fewer process steps and higher total output compared to earlier methods [1]. This improved synthetic route is specifically applicable to the 5-ethyl derivative and other alkyl/aryl substituted analogs, providing a more cost-effective and scalable supply chain.

Synthetic process efficiency
Supporting evidence
Universal precursor method (RU2605414C1): fewer steps, higher total output vs. earlier methods
Improved synthetic route supports reliable supply and potential cost benefits for research programs.
Patent claims; comparative process data
Process Chemistry Synthetic Methodology Cost Efficiency

Recommended Research and Industrial Applications for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 107469-68-1)


Synthesis of 5-Ethyl Ribavirin Analogs for Antiviral Screening

The compound serves as the starting material for the synthesis of 5-ethyl-1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. These analogs are of interest for evaluating structure-activity relationships (SAR) against viruses such as HSV-1 and influenza H5N1, where the 5-ethyl group can modulate antiviral potency and cytotoxicity [1].

Chemoenzymatic Synthesis Route Optimization Studies

Due to its documented lack of substrate activity with E. coli PNP [1], the compound (or its amide) is a valuable negative control and a probe for studying steric constraints in enzyme active sites. It is used to benchmark alternative glycosylation strategies, such as chemical glycosylation, for the production of 5-substituted nucleosides.

Physicochemical Property Screening and Formulation Development

The compound's distinct solubility profile and thermal stability, as reported in vendor datasheets [2], make it a suitable candidate for screening in formulation studies where specific physicochemical properties are required for downstream processing or biological assays. It can be compared against other 5-alkyl analogs to optimize solubility and stability parameters.

Building Block for Agrochemical and Material Science Derivatives

5-Substituted 1,2,4-triazole-3-carboxylic acids are foundational building blocks in the synthesis of fungicides, herbicides, and coordination polymers [3]. The 5-ethyl derivative provides a specific steric and electronic profile for tuning the properties of metal-organic frameworks (MOFs) or agrochemical actives, differentiating it from smaller (methyl) or larger (propyl) alkyl substituents.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
5-ethyl substitution for SAR
Antiviral screening assay context
Chemoenzymatic route studies
PNP substrate specificity context
Negative control for PNP-mediated reactions
Formulation screening
Solubility and stability profile
Handling and formulation reproducibility
Agrochemical / MOF building blocks
Steric and electronic tuning via ethyl
Property differentiation from methyl/propyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.